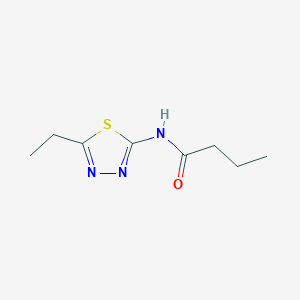

N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions, often starting with precursor compounds that undergo transformations through reactions like nucleophilic substitution, cyclization, and functional group modifications. For instance, derivatives of thiadiazole, including those similar in structure to N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide, are synthesized through sequential transformations involving base-catalyzed reactions, electrophilic substitutions, and condensation reactions (Nazir et al., 2018; El-Emam et al., 2020).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including N-substituted compounds, is often characterized using techniques like X-ray crystallography, which reveals the orientation of functional groups and the overall 3D structure of the molecule. These analyses provide insights into the intermolecular interactions, such as hydrogen bonding and non-covalent interactions, that contribute to the compound's stability and reactivity (El-Emam et al., 2020).

Chemical Reactions and Properties

Thiadiazole compounds participate in various chemical reactions, including tautomerism, which influences their chemical properties and reactivity. Tautomerism, a form of isomerism where compounds can readily convert between structural isomers, affects the compounds' interactions and their biological activities (Li et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science (Wawrzycka-Gorczyca et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and electrophiles, stability under different conditions, and susceptibility to hydrolysis and oxidation, are key to designing and synthesizing new compounds with desired activities. The structure-activity relationships (SAR) derived from these studies inform the design of compounds with potential applications in pharmaceuticals and materials science (Pavlova et al., 2022).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide has been a compound of interest in the synthesis of various heterocyclic compounds. For instance, the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has been reported, and selected examples from the synthesized products have shown moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, a facile and convenient synthesis involving 3-oxo-N-(pyridin2-yl)butanamide led to the production of compounds with moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).

Pharmacological Applications

In pharmacological research, a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed, synthesized, and evaluated as anti-inflammatory and analgesic agents. The compounds were also screened for ulcerogenic activity, revealing insights into their pharmacological properties (Shkair et al., 2016).

Anticonvulsant Properties

Significant attention has been given to the anticonvulsant potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide derivatives. One study focused on the development of quality control methods for a promising anticonvulsant, showcasing the substance's high anticonvulsive activity and proposing it for further preclinical studies. The work involved developing methods of identification, determination of impurities, and quantitative determination for standardization purposes (Sych et al., 2018).

Physicochemical Studies

Research has also been conducted on the physicochemical properties of bioactive compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. This includes studies on sublimation, solubility, distribution coefficients, and the thermodynamic functions of sublimation and transfer, providing a comprehensive understanding of the compound's physical and chemical behavior (Ol’khovich et al., 2017).

Anticancer Properties

The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents have been a significant area of research. The compounds demonstrated promising anticancer activity against cell lines like Hepatocellular carcinoma (HepG-2), indicating the potential of these compounds in cancer treatment (Gomha et al., 2017).

Propriétés

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-3-5-6(12)9-8-11-10-7(4-2)13-8/h3-5H2,1-2H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIISPAWFRZNPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)